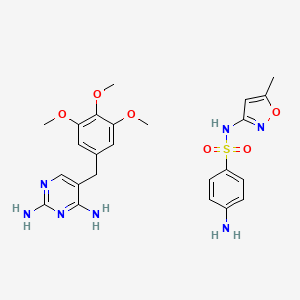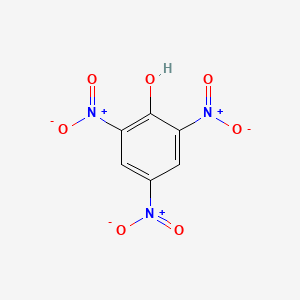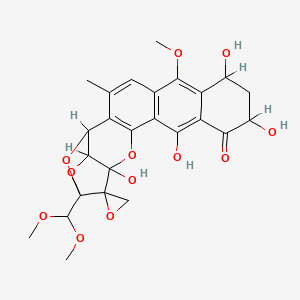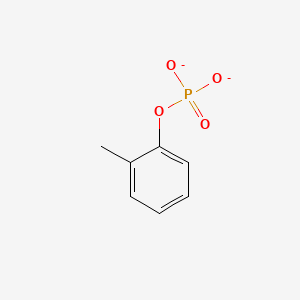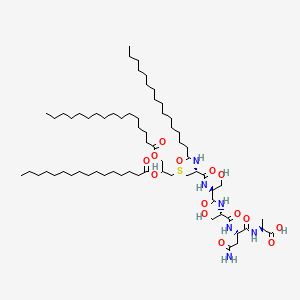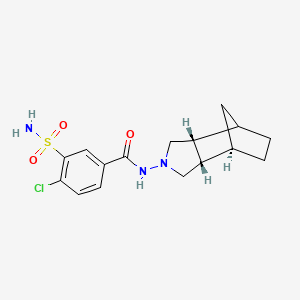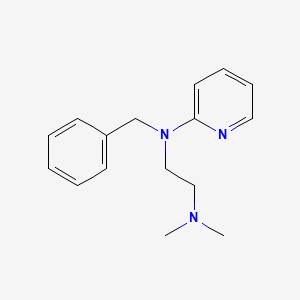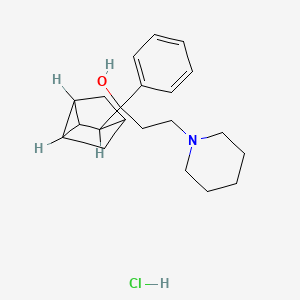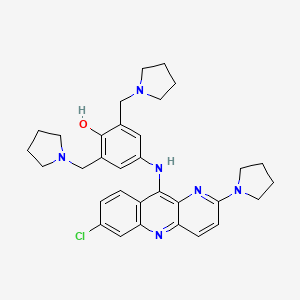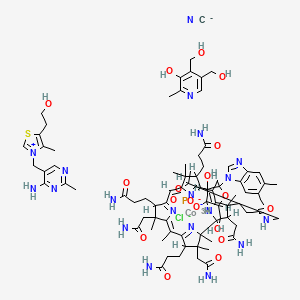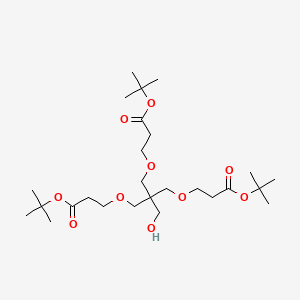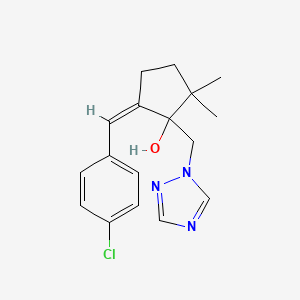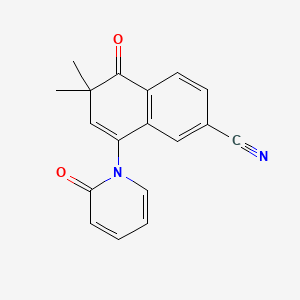
5,6-Dihydro-6,6-dimethyl-5-oxo-8-(2-oxo-1(2H)-pyridinyl)-2-naphthalenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UR-8225 is a potassium channel activator with significant cardiovascular activity . It is known for its ability to hyperpolarize the membrane potential and cause vascular relaxation in smooth muscle cells . This compound has been studied for its potential therapeutic applications in treating cardiovascular diseases.
Preparation Methods
The synthetic route for UR-8225 involves the reaction of 1,2-dihydro-4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-1-oxonaphthalene-6-carbonitrile with appropriate reagents under controlled conditions . The industrial production methods for UR-8225 are not widely documented, but it typically involves large-scale synthesis using similar reaction conditions as in laboratory settings.
Chemical Reactions Analysis
UR-8225 undergoes several types of chemical reactions, including:
Oxidation: UR-8225 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: UR-8225 can undergo substitution reactions where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
UR-8225 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study potassium channel activation and its effects on membrane potential.
Biology: UR-8225 is used to investigate the physiological and pharmacological effects of potassium channel activation in various biological systems.
Industry: UR-8225 is used in the development of new drugs and therapeutic agents targeting potassium channels.
Mechanism of Action
UR-8225 exerts its effects by activating potassium channels, specifically the ATP-sensitive potassium channels in vascular smooth muscle cells . This activation leads to hyperpolarization of the membrane potential, resulting in vascular relaxation and a decrease in blood pressure . The molecular targets involved include the Kv7.2 subunit of the voltage-gated potassium channels .
Comparison with Similar Compounds
UR-8225 is similar to other potassium channel activators such as levcromakalim. UR-8225 exhibits slightly less potent vasorelaxant effects compared to levcromakalim . Other similar compounds include:
Levcromakalim: A more potent potassium channel activator with similar vasorelaxant effects.
Pinacidil: Another potassium channel opener with cardiovascular activity.
Diazoxide: A potassium channel activator used in the treatment of hypertension.
UR-8225 is unique in its specific molecular structure and its slightly less potent but qualitatively similar effects compared to levcromakalim .
Properties
CAS No. |
149455-36-7 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
6,6-dimethyl-5-oxo-8-(2-oxopyridin-1-yl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-18(2)10-15(20-8-4-3-5-16(20)21)14-9-12(11-19)6-7-13(14)17(18)22/h3-10H,1-2H3 |
InChI Key |
PJCGOKFHROWGBX-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C2=C(C1=O)C=CC(=C2)C#N)N3C=CC=CC3=O)C |
Canonical SMILES |
CC1(C=C(C2=C(C1=O)C=CC(=C2)C#N)N3C=CC=CC3=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
149455-36-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dihydro-4-(1,2-dihydro-2-oxo-1-pyridyl)-2,2-dimethyl-1-oxonaphthalene-6-carbonitrile UR 8225 UR-8225 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



